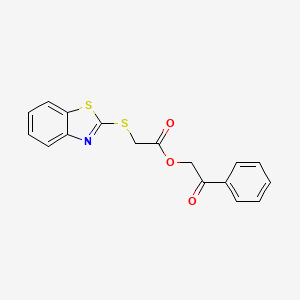![molecular formula C20H19NO4 B5889666 methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DMACI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMACI is a synthetic compound that belongs to the class of indole derivatives. It has been studied extensively for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is also stable under various experimental conditions, making it a suitable candidate for in vitro and in vivo studies. However, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the study of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate. One area of research is the development of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate derivatives with improved pharmacological properties is an area of active research.
合成法
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 2,5-dimethylphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-14(2)18(10-13)25-12-19(22)21-11-16(20(23)24-3)15-6-4-5-7-17(15)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMOVSURZNIATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)

![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5889657.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)

